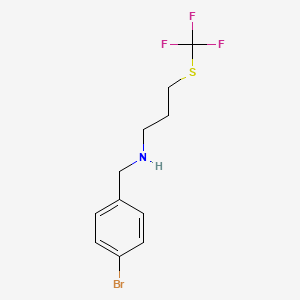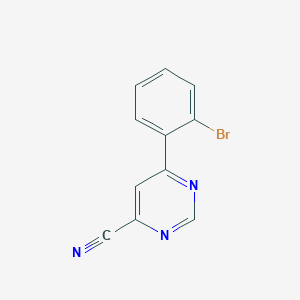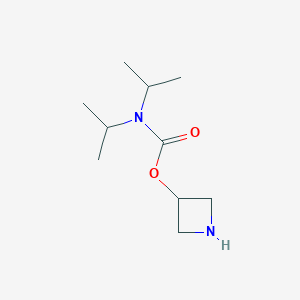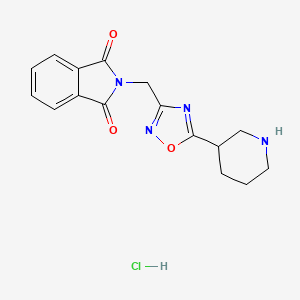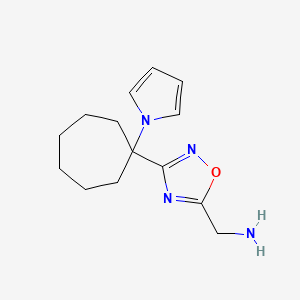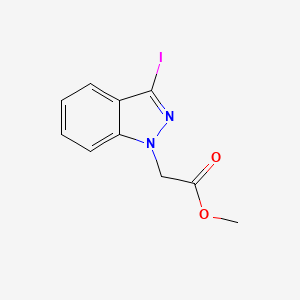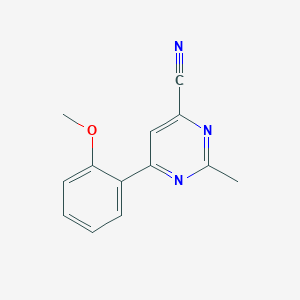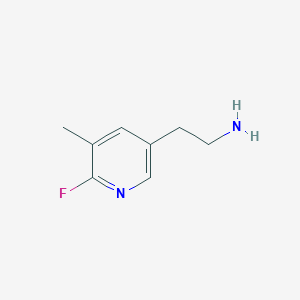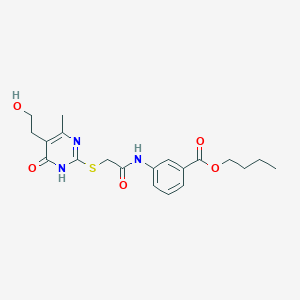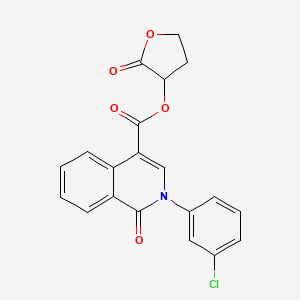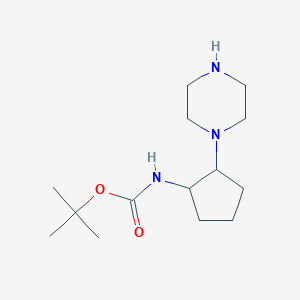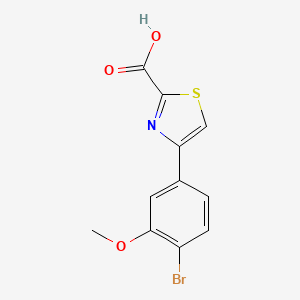
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a fluorophenyl group, and a hydrazinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone intermediate.
Cyclization Reaction: The hydrazone intermediate is then subjected to a cyclization reaction with 6-methyl-1,2,4-triazin-3(2H)-one under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced hydrazinyl-triazine derivatives.
Substitution: Formation of substituted fluorophenyl-triazine derivatives.
科学研究应用
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Materials Science: Investigation of its properties as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Evaluation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Industrial Applications: Potential use in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression or DNA replication processes.
相似化合物的比较
Similar Compounds
(E)-5-(2-(1-phenylethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one: Lacks the fluorine atom on the phenyl ring.
(E)-5-(2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.
(E)-5-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one: Contains a bromine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
The presence of the fluorine atom on the phenyl ring in (E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one imparts unique electronic properties to the compound, which can influence its reactivity, binding affinity, and overall biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
分子式 |
C12H12FN5O |
|---|---|
分子量 |
261.25 g/mol |
IUPAC 名称 |
5-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H12FN5O/c1-7(9-3-5-10(13)6-4-9)15-17-11-8(2)16-18-12(19)14-11/h3-6H,1-2H3,(H2,14,17,18,19)/b15-7+ |
InChI 键 |
OTMCJMSWLXYEQH-VIZOYTHASA-N |
手性 SMILES |
CC1=NNC(=O)N=C1N/N=C(\C)/C2=CC=C(C=C2)F |
规范 SMILES |
CC1=NNC(=O)N=C1NN=C(C)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


